6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C16H13Cl2N5OS . It’s also known by several synonyms, including “N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide” and “2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide” among others .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains chloro, methyl, and phenyl groups .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 394.3 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- This compound, as part of the 1H-pyrazolo[3,4-d]pyrimidine class, is notable for its role in various pharmacological activities. Research has explored the nucleophilic substitution reactions involving this compound to produce derivatives with potential pharmacological significance. One study demonstrated the selective production of a 4-substituted product through nucleophilic substitution, confirming its structure through various analytical methods including high-resolution mass spectrometry, NMR, and X-ray analysis (Ogurtsov & Rakitin, 2021).
Pharmacological Properties and Applications
- Pyrazolo[3,4-d]pyrimidine derivatives show promise in pharmacology due to their unique chemical structure. They have been studied as intermediates for various disubstituted derivatives, which may have useful pharmacological properties. This highlights the potential for developing new therapeutic agents based on these chemical structures (Ogurtsov & Rakitin, 2021).
Exploration in Heterocyclic Chemistry
- The compound is part of broader research into tricyclic heteroaromatic systems, emphasizing the importance of pyrazolo[3,4-d]pyrimidines in developing new chemical entities. These studies contribute significantly to the understanding of heterocyclic chemistry, which is crucial for the development of novel pharmaceuticals and agrochemicals (Golec, Scrowston & Dunleavy, 1992).
Potential in Developing New Compounds
- Research into pyrazolo[3,4-d]pyrimidine derivatives is ongoing, with studies focusing on the synthesis of new compounds that could have significant applications in various fields including medicine and agriculture. The versatility of these compounds in chemical reactions makes them a valuable focus of study for developing new chemical entities with potential practical applications (Heravi, Motamedi, Bamoharram & Seify, 2007).
Insights into Molecular Structure and Hydrogen Bonding
- Understanding the molecular structure and hydrogen bonding patterns of such compounds is vital for their application in drug design and material science. Studies have focused on the crystalline structure of derivatives, providing insights into their molecular geometry and intermolecular interactions, which are critical for their potential applications in various scientific fields (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low & Glidewell, 2008).
Properties
IUPAC Name |
6-chloro-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-5-3-4-6-10(8)16-11-9-7-15-19(2)12(9)18-13(14)17-11/h3-7H,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNRJIBKLYARMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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